

In Vivo Validation of Albofungin's Efficacy: A Comparative Analysis in Animal Models

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Compound of Interest

Compound Name: *Albofungin*

Cat. No.: *B1666813*

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Albofungin, a natural product derived from *Streptomyces* sp., and its analogs are emerging as promising candidates in the fight against multidrug-resistant pathogens and cancer. This guide provides a comparative overview of the in vivo efficacy of **Albofungin** and its analog, Turbinmicin, against fungal pathogens, alongside a discussion of **Albofungin**'s in vitro antibacterial and anticancer activities. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Antifungal Efficacy: Turbinmicin in a *Candida auris* Infection Model

While in vivo efficacy data for **Albofungin** itself is limited in publicly available literature, a potent analog, Turbinmicin, has demonstrated significant efficacy in a neutropenic mouse model of disseminated *Candida auris* infection. *C. auris* is a multidrug-resistant yeast that poses a serious global health threat.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Turbinmicin in reducing the fungal burden in the kidneys of infected mice, compared to a vehicle control. For a broader perspective, data from a separate study on Micafungin, a standard-of-care echinocandin antifungal, in a similar *C. auris* infection model is also presented. It is important to note that these results are from different studies and do not represent a head-to-head comparison.

Treatment Group	Dosage Regimen	Mean Fungal Burden (log10 CFU/g kidney)	Percent Reduction vs. Control	Reference
Turbinmicin Study				
Vehicle Control	-	~7.5	-	[1]
Turbinmicin	0.25 mg/kg every 6h for 24h	~6.5	90%	[1]
Turbinmicin	0.5 mg/kg every 6h for 24h	~6.0	96.8%	[1]
Turbinmicin	1 mg/kg every 6h for 24h	~5.5	99%	[1]
Turbinmicin	2 mg/kg every 6h for 24h	~4.5	99.9%	[1]
Turbinmicin	4 mg/kg every 6h for 24h	~3.9	>99.9%	[1]
Micafungin Study				
Control (DPBS)	-	~7.0	-	[2]
Micafungin	0.25 mg/kg daily	~5.0	99%	[2]

Note: The data for Turbinmicin and Micafungin are from separate studies and are not directly comparable. The Turbinmicin study showed a dose-dependent reduction in fungal burden[1]. The Micafungin study also demonstrated a significant reduction in fungal burden compared to the control[2].

Experimental Protocols

Turbinmicin in a Neutropenic Mouse Model of Disseminated Candida auris Infection[1]

- Animal Model: Neutropenic mice were used to mimic an immunocompromised state.

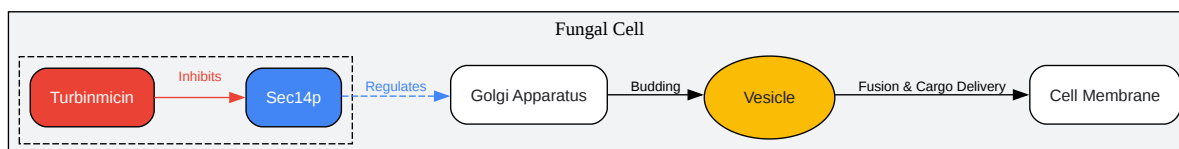
- Infection: Mice were infected intravenously with a pan-resistant strain of *C. auris* (B11211).
- Treatment: Treatment with Turbinmicin was initiated, administered intraperitoneally every 6 hours for 24 hours at doses of 0.25, 0.5, 1, 2, or 4 mg/kg.
- Efficacy Endpoint: The primary endpoint was the viable fungal burden in the kidneys, determined by colony-forming unit (CFU) counts.

Micafungin in a Neutropenic Mouse Model of Disseminated *Candida auris* Infection[2]

- Animal Model: Neutropenic A/J mice were used.
- Infection: Mice were challenged with a sublethal dose of *C. auris* isolate AR-0389.
- Treatment: Treatment with Micafungin (0.25 mg/kg) was administered daily.
- Efficacy Endpoint: The primary endpoints were survival and fungal burdens in the kidney, brain, and heart.

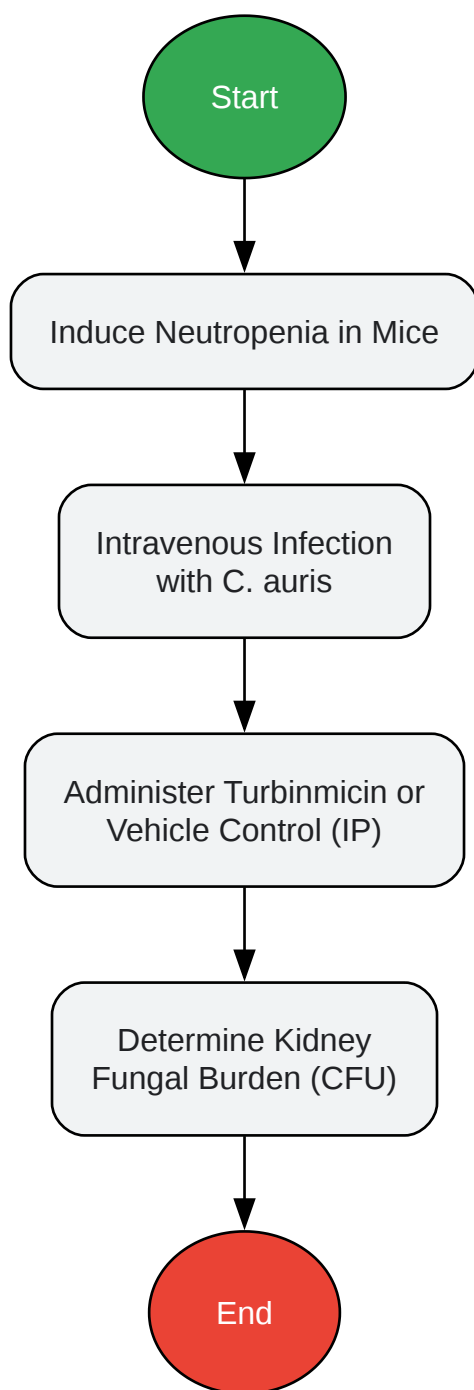
Signaling Pathway and Experimental Workflow

The antifungal mechanism of Turbinmicin involves the inhibition of Sec14p, a protein crucial for vesicular trafficking in fungi[1][3]. This disruption of the cellular transport system is a novel mechanism distinct from existing antifungal drug classes.



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Caption: Antifungal mechanism of Turbinmicin via Sec14p inhibition.



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Caption: Experimental workflow for Turbinmicin in vivo efficacy testing.

Antibacterial and Anticancer Efficacy: In Vitro Data

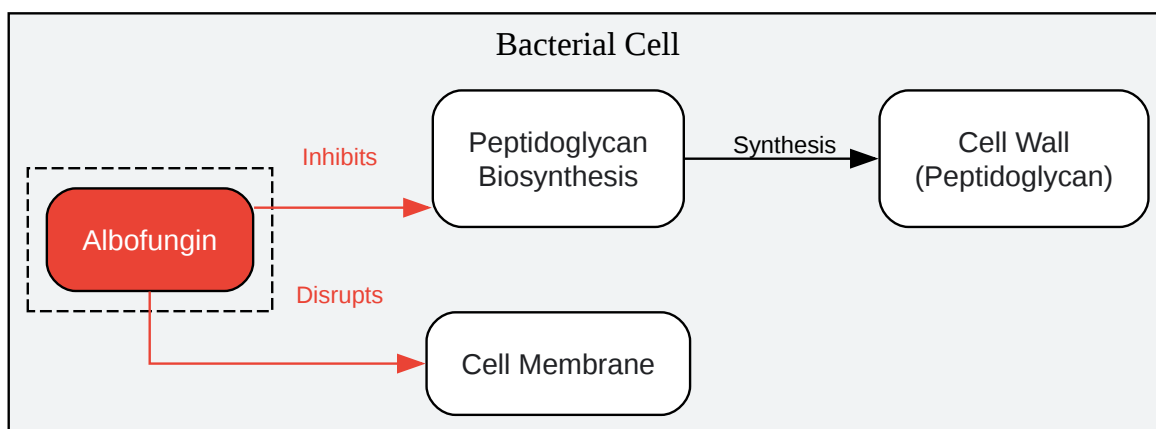
Currently, there is a lack of published in vivo studies demonstrating the efficacy of **Albofungin** in animal models of bacterial infections or cancer. However, in vitro studies have shown promising activity.

In Vitro Antibacterial Activity

Albofungin has demonstrated potent in vitro activity against a range of bacteria, including multidrug-resistant strains. Notably, it has shown efficacy against *Vibrio parahaemolyticus*, a common cause of seafood-borne illness[4].

Organism	Albofungin MIC	Comparator Drug	Comparator MIC	Reference
<i>Vibrio parahaemolyticus</i>	0.12 µg/mL	Tetracycline	>10 µg/mL	[4]

The antibacterial mechanism of **Albofungin** involves the disruption of the bacterial cell membrane and inhibition of peptidoglycan biosynthesis[5].



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Caption: Antibacterial mechanism of **Albofungin**.

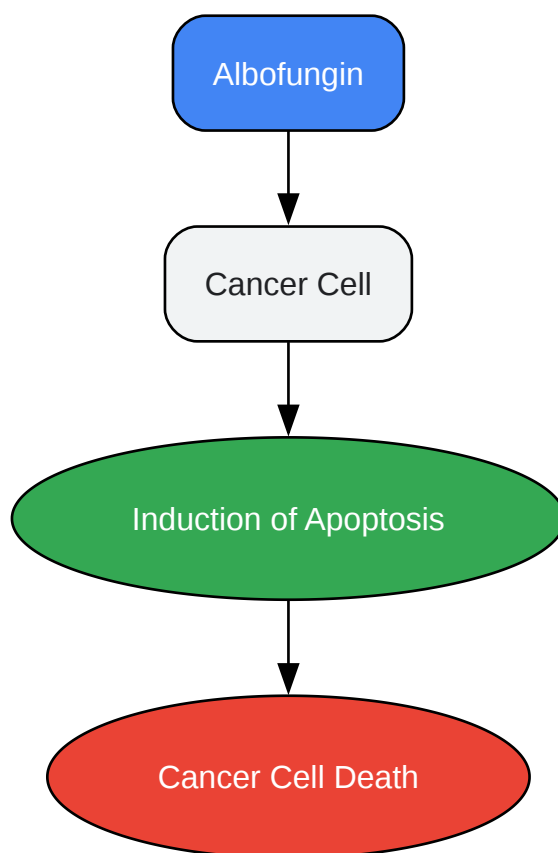
In Vitro Anticancer Activity

Albofungin and its derivatives have also exhibited potent cytotoxic activity against various cancer cell lines in vitro. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells[6].

Cell Line	Albofungin Derivative IC50	Comparator Drug	Comparator IC50	Reference
HeLa (Cervical Cancer)	Data not available	Cisplatin	~5-10 μ M	(General Knowledge)
MCF-7 (Breast Cancer)	Data not available	Doxorubicin	~0.1-1 μ M	(General Knowledge)

Note: Specific IC50 values for **Albofungin** against these cell lines were not detailed in the provided search results, but its potent antitumor activity was noted[6]. Comparator IC50 values are provided for general context and are not from direct comparative studies with **Albofungin**.

The proposed anticancer mechanism involves the induction of apoptosis, a critical pathway for eliminating cancerous cells[6].



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Caption: Anticancer mechanism of **Albofungin** via apoptosis induction.

Conclusion

The available data, particularly for the **Albofungin** analog Turbinmicin, demonstrates a promising in vivo antifungal effect against the multidrug-resistant pathogen *Candida auris*. The novel mechanism of action targeting fungal vesicular trafficking presents a significant advantage. While in vivo data for **Albofungin**'s antibacterial and anticancer efficacy is not yet available in the public domain, its potent in vitro activity against clinically relevant bacteria and cancer cell lines warrants further investigation in animal models. Future studies directly comparing **Albofungin** and its analogs with standard-of-care drugs in various animal models of infection and cancer are crucial to fully elucidate their therapeutic potential and pave the way for potential clinical development.

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